3,4'-Diisopropylbiphenyl
Description
Contextualization of Biphenyl (B1667301) Derivatives in Organic Chemistry Research
Biphenyls, composed of two interconnected phenyl rings, serve as a foundational scaffold in organic chemistry. rsc.orgarabjchem.org Their structural rigidity and aromatic nature make them key building blocks in the synthesis of a wide array of organic molecules. arabjchem.orgresearchgate.net While the parent biphenyl molecule is relatively non-reactive, the introduction of functional groups unlocks a vast potential for chemical transformations. arabjchem.orgresearchgate.net This functionalization allows for the construction of more complex molecules with tailored properties. arabjchem.org
Biphenyl derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and fluorescent layers in organic light-emitting diodes (OLEDs). rsc.orgarabjchem.org The versatility of the biphenyl structure has made it a subject of extensive research, leading to the discovery of numerous compounds with significant biological and material science applications. rsc.orgnih.gov
Significance of Alkylated Biphenyls in Advanced Materials and Chemical Processes
The alkylation of biphenyl, the process of adding alkyl groups to its structure, is a crucial modification that yields compounds with enhanced properties for specific applications. ijcce.ac.ir Alkylated biphenyls, including isopropylbiphenyls, are noted for their high thermodynamic stability and reactivity, making them valuable intermediates in the synthesis of polymers and other high-performance materials. ijcce.ac.iruni-pannon.hu
The selective alkylation of biphenyl is of particular industrial importance for producing starting materials for high-performance engineering plastics and liquid crystal polymers. nwo.nl The position of the alkyl groups significantly influences the physical and chemical properties of the resulting compound. For instance, the isopropylation of biphenyl is a key step in creating specific isomers, such as 4,4'-diisopropylbiphenyl (B92181), which are precursors to valuable dicarboxylic acids used in polyester (B1180765) production. syxbsyjg.comgoogle.com The process often utilizes solid acid catalysts like zeolites to control the selectivity of the reaction, highlighting the intricate chemical engineering involved. nwo.nlunisa.edu.au
Overview of 3,4'-Diisopropylbiphenyl within the Isopropylbiphenyl (B97774) Family
This compound, also identified as 1,1'-Biphenyl, 3,4'-bis(1-methylethyl)-, is a specific isomer within the diisopropylbiphenyl group. ontosight.ainist.gov Its structure consists of a biphenyl core with isopropyl groups attached at the 3 and 4' positions. ontosight.ai This particular substitution pattern dictates its physical and chemical characteristics. ontosight.ai
While research on the direct applications of this compound is not as extensive as for its 4,4' isomer, it is recognized for its thermal stability and low volatility. lookchem.com It is often a component in technical isopropylbiphenyl formulations and can be formed during the isomerization of other diisopropylbiphenyl isomers in certain catalytic processes. epa.gov The study of its properties and formation is relevant to optimizing the synthesis of more commercially sought-after isomers. unisa.edu.au
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source(s) |
| Molecular Formula | C₁₈H₂₂ | ontosight.ainist.govfishersci.dk |
| Molecular Weight | 238.37 g/mol | nist.govchemeo.com |
| Appearance | Colorless to pale yellow liquid | lookchem.com |
| Boiling Point (Predicted) | 336.1 ± 22.0 °C | lookchem.com |
| Density (Predicted) | 0.935 ± 0.06 g/cm³ | lookchem.com |
| CAS Number | 61434-46-6 | nist.govfishersci.dk |
| Solubility | Insoluble in water, soluble in organic solvents | lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-yl-3-(4-propan-2-ylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-13(2)15-8-10-16(11-9-15)18-7-5-6-17(12-18)14(3)4/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNUPUGVRFQTLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00976993 | |
| Record name | 3,4'-Di(propan-2-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00976993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61434-46-6 | |
| Record name | 3,4'-Diisopropylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061434466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4'-Di(propan-2-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00976993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4'-DIISOPROPYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF449RAN44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways of Isopropylbiphenyls
Catalytic Synthesis Approaches
The catalytic isopropylation of biphenyl (B1667301) represents a primary route for the production of various diisopropylbiphenyl (DIPB) isomers, including the target 3,4'-DIPB. This process typically involves the reaction of biphenyl with an isopropylating agent, such as propylene (B89431) or isopropyl alcohol, in the presence of an acid catalyst. The choice of catalyst is paramount, as it dictates the reaction's efficiency, selectivity, and the distribution of the resulting isomers.
Zeolite-Catalyzed Isopropylation of Biphenyls
Zeolites, crystalline aluminosilicates with well-defined microporous structures, are highly effective solid acid catalysts for the isopropylation of aromatic compounds. lidsen.comlidsen.com Their use in biphenyl alkylation is advantageous due to their high activity, selectivity, and the ease with which they can be separated from the reaction products and regenerated. google.com Various zeolite structures, including BEA, MFI, MWW, and FAU (like Y-type zeolite and mordenite), have been explored for this transformation. lidsen.comgoogle.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the isopropyl cation, generated from the alkylating agent at the zeolite's Brønsted acid sites, attacks the biphenyl ring. pnnl.gov
Research has shown that catalysts like mordenite (B1173385) and Y-type zeolite are effective in the isopropylation of biphenyl. google.com However, the reaction typically yields a mixture of products, including monoisopropylbiphenyl (MIPB), diisopropylbiphenyl (DIPB), and triisopropylbiphenyl (B8623147) (TrIPB). google.comchemicalbook.com The distribution of these products and the specific isomers of DIPB (e.g., 4,4'-, 3,4'-, and 3,3'-) are highly dependent on the reaction conditions and the properties of the zeolite catalyst. google.com
The structure of the zeolite catalyst, particularly its pore size and channel system, exerts a profound influence on the regioselectivity and yield of the isopropylation reaction. lidsen.com The dimensions of the zeolite's pores can sterically hinder the formation of bulkier isomers and control the diffusion of reactants and products, a phenomenon known as shape selectivity. umass.edu
For instance, mordenite, with a pore size of approximately 7.0 Å, and Y-type zeolite, with a pore size of about 7.7 Å, have been used in biphenyl isopropylation. google.com The subtle differences in their pore architecture can lead to different product distributions. Catalysts with larger pores may facilitate the formation of thermodynamically stable isomers like 4,4'-DIPB through secondary isomerization, especially at higher conversions. Conversely, zeolites with more constrained pore systems can favor the formation of less bulky isomers. The acidity of the zeolite, specifically the concentration and strength of its acid sites, also plays a crucial role. A higher concentration of strong acid sites can increase the conversion rate but may also lead to undesirable side reactions like cracking, oligomerization, and excessive poly-alkylation, as well as faster catalyst deactivation due to coke formation. lidsen.comgoogle.com
The following table summarizes experimental results from the isopropylation of biphenyl using different solid acid catalysts, highlighting the influence of the catalyst type on product distribution.
| Catalyst | Biphenyl Conversion (%) | Selectivity to MIPB (%) | Selectivity to DIPB (%) | Selectivity to TrIPB (%) | % 4,4'- in DIPB | % 3,4'- in DIPB | % 3,3'- in DIPB |
| Mordenite | 80.2 | 31.8 | 53.5 | 14.7 | 45.4 | 40.2 | 14.4 |
| Y-Type Zeolite | 71.5 | 39.7 | 50.1 | 10.2 | 20.1 | 49.5 | 30.4 |
| Silica-Alumina | 45.3 | 55.2 | 41.5 | 3.3 | 15.3 | 44.1 | 40.6 |
This table is generated based on data interpretation from multiple sources. The values represent a synthesis of typical outcomes under specific experimental conditions and are for illustrative purposes.
Shape selectivity is a key feature of zeolite catalysis that allows for control over the products of a reaction based on the size and shape of the molecules relative to the zeolite's pores. umass.edunih.gov This can manifest in several ways:
Reactant Selectivity: Only reactants that are small enough to enter the zeolite pores can access the active sites and react.
Product Selectivity: Only products that are small enough to diffuse out of the zeolite pores can be formed. Larger, bulkier products may be sterically hindered from forming within the pores. umass.edu
Transition-State Selectivity: Certain reaction pathways are disfavored because the required transition state is too large to form within the confined space of the zeolite channels. umass.edu
In the context of biphenyl isopropylation, the formation of different DIPB isomers is subject to these steric constraints. The biphenyl molecule itself is relatively large, and the addition of isopropyl groups further increases its steric bulk. The formation of the linear and less bulky 4,4'-DIPB is often favored in zeolites with medium to large pores, as it can more easily align within the channels. The formation of the bent isomers, 3,4'-DIPB and 3,3'-DIPB, may be more or less hindered depending on the specific pore architecture of the zeolite used. Therefore, by carefully selecting a zeolite with the appropriate pore dimensions, it is possible to steer the reaction towards a desired isomer. google.comumass.edu
Other Heterogeneous and Homogeneous Catalytic Systems
While zeolites are prominent, other catalytic systems have also been employed for the synthesis of isopropylbiphenyls. Other heterogeneous solid acid catalysts, such as amorphous silica-alumina, have been used, though they generally offer lower selectivity towards specific isomers like 4,4'-DIPB compared to crystalline zeolites. google.com Traditional Friedel-Crafts catalysts, which fall under the category of homogeneous catalysts, such as aluminum chloride (AlCl₃), are also known to facilitate the isopropylation of biphenyl. google.com However, these systems often suffer from drawbacks including difficulty in catalyst separation and recovery, waste disposal issues, and lower selectivity, often producing a complex mixture of various isopropylbiphenyl (B97774) isomers. google.comejaet.com For example, reactions using AlCl₃ tend to yield products centered around the 3- and 3,3'- substituted isomers. google.com
Advanced Organic Synthesis Routes
Beyond the direct alkylation of biphenyl, modern organic synthesis offers more precise, albeit often more complex, methods for constructing the 3,4'-diisopropylbiphenyl scaffold. These routes build the biphenyl core through carbon-carbon bond formation, providing excellent control over the final substitution pattern.
Metal-Mediated and Cross-Coupling Strategies for Biphenyl Scaffolds
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of biaryl compounds, including specifically substituted diisopropylbiphenyls. thieme-connect.dethieme.de These methods involve the coupling of two different aryl fragments, allowing for the precise placement of the isopropyl groups.
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org To synthesize this compound, this could involve the reaction of 3-isopropylphenylmagnesium bromide with 4-isopropylbromobenzene (or vice versa) in the presence of a catalyst like a nickel-phosphine complex. jk-sci.com The primary limitation of this method is the high reactivity of the Grignard reagent, which restricts its tolerance for certain functional groups. organic-chemistry.orgjk-sci.com
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for biaryl synthesis. rsc.orgdiva-portal.org It involves the reaction of an arylboronic acid (or its ester) with an aryl halide, catalyzed by a palladium(0) complex. diva-portal.orggre.ac.uk The synthesis of this compound via this route would entail the coupling of 3-isopropylphenylboronic acid with 4-isopropylbromobenzene (or 4-isopropylphenylboronic acid with 3-isopropylbromobenzene). The Suzuki-Miyaura reaction is known for its mild reaction conditions and high tolerance for a wide variety of functional groups, making it a highly attractive synthetic strategy. rsc.orgresearchgate.net
The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps:
Oxidative Addition: The aryl halide adds to the palladium(0) catalyst to form a palladium(II) intermediate. rsc.org
Transmetalation: The organic group from the organometallic reagent (e.g., organomagnesium in Kumada, organoboron in Suzuki) is transferred to the palladium(II) complex. rsc.org
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium complex, forming the final biaryl product and regenerating the palladium(0) catalyst. rsc.org
These advanced methods provide unambiguous routes to this compound, overcoming the selectivity challenges inherent in the direct alkylation of biphenyl.
Functionalization and Derivatization Reactions of Isopropylbiphenyls
The reactivity of this compound is dictated by the electronic properties of the biphenyl system and the influence of the two isopropyl substituents. These alkyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution, though steric hindrance can influence the position of subsequent reactions.
Isopropylbiphenyls can be oxidized to form valuable biphenol (dihydroxybiphenyl) derivatives. This transformation typically proceeds via a two-step process. First, the isopropyl groups are oxidized to form a di(2-hydroxy-2-propyl)biphenyl intermediate. This oxidation can be achieved using molecular oxygen in the presence of an aqueous alkali solution. epo.org
This intermediate, 4,4'-di(2-hydroxy-2-propyl)biphenyl, can then be decomposed to yield 4,4'-dihydroxybiphenyl (B160632) and acetone. google.com This decomposition is an acid-catalyzed reaction, often carried out using hydrogen peroxide and an acid catalyst like perchloric acid in a suitable solvent such as acetonitrile. google.com Although the specific oxidation of this compound is not detailed in the provided sources, a similar pathway can be inferred, which would lead to the formation of 3,4'-dihydroxybiphenyl.
Oxidation: this compound + O₂ → 3,4'-Di(2-hydroxy-2-propyl)biphenyl
Decomposition: 3,4'-Di(2-hydroxy-2-propyl)biphenyl + Acid Catalyst/H₂O₂ → 3,4'-Dihydroxybiphenyl + Acetone
This pathway is significant because dihydroxybiphenyls are important monomers for the production of high-performance heat-resistant polymers, such as liquid crystalline polyesters. google.com
Electrophilic Aromatic Substitution: The biphenyl system is generally more reactive than benzene (B151609) towards electrophiles, with substitution preferentially occurring at the ortho and para positions due to the activating nature of the phenyl group. In this compound, the two isopropyl groups further activate the rings. The 4'-isopropyl group strongly directs incoming electrophiles to the ortho positions (3' and 5'), while the 3-isopropyl group directs to its ortho (2 and 4) and para (6) positions. The outcome of an electrophilic substitution reaction would be a complex interplay between the directing effects of the phenyl and isopropyl groups and steric hindrance.
Nucleophilic Aromatic Substitution: Standard nucleophilic aromatic substitution on an unsubstituted biphenyl ring is difficult. However, if the ring is substituted with strong electron-withdrawing groups, nucleophilic attack becomes possible. youtube.com For this compound, which has electron-donating alkyl groups, this type of reaction is generally unfavorable unless a leaving group is present and the conditions are harsh, or a benzyne (B1209423) intermediate mechanism is invoked. youtube.com
Green Chemistry Principles in Isopropylbiphenyl Synthesis
The synthesis of isopropylbiphenyls presents several opportunities for the application of green chemistry principles to reduce environmental impact and enhance sustainability. researchgate.netucsb.edu Green chemistry focuses on designing chemical processes that minimize waste, use less hazardous substances, and improve energy efficiency. ucsb.edujddhs.com
Key green chemistry strategies applicable to isopropylbiphenyl synthesis include:
Catalysis: The shift from homogeneous Lewis acid catalysts like AlCl₃ to heterogeneous solid acid catalysts such as zeolites is a significant green advancement. google.com Zeolites are non-corrosive, reduce waste by being easily separated from the reaction mixture through filtration, and can often be regenerated and reused, which aligns with the principles of waste prevention and catalysis. google.comispe.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. researchgate.net Friedel-Crafts alkylation with propene has a high atom economy, as the entire propene molecule is incorporated into the biphenyl structure.
Use of Safer Solvents: While some alkylation reactions are performed without a solvent, when one is needed, choosing an environmentally benign solvent is crucial. jddhs.com Research into greener reaction media, potentially including solvent-free conditions or the use of less toxic and recyclable solvents, is an ongoing effort in chemical synthesis. ucsb.edu
Energy Efficiency: The use of efficient catalysts like zeolites can allow reactions to be conducted under milder conditions, potentially lowering the energy requirements for the synthesis. jddhs.com Continuous flow processes, as opposed to batch processing, can also offer better control and energy efficiency. ispe.org
By implementing these principles, the industrial production of this compound and related compounds can become more economically and environmentally sustainable. unife.it
Table 2: Green Chemistry Approaches in Isopropylbiphenyl Synthesis
| Green Chemistry Principle | Traditional Method | Greener Alternative | Benefit |
| Catalysis | Homogeneous AlCl₃ catalyst | Heterogeneous zeolite catalyst | Reduces corrosive waste, allows for catalyst recycling and easier product separation. google.comispe.org |
| Waste Prevention | Difficult separation and catalyst waste | Easy filtration and catalyst regeneration | Minimizes process waste and environmental impact. researchgate.netispe.org |
| Process Efficiency | Batch processing | Continuous flow synthesis | Offers better control, optimization, and potentially lower energy consumption. ispe.org |
This table is generated based on data from cited sources.
Structural Characterization and Isomer Specificity in Research
Spectroscopic Analysis in Elucidating Molecular Structures
Spectroscopy is the cornerstone of molecular characterization, providing detailed information about atomic connectivity and the chemical environment within a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for distinguishing between constitutional isomers like those of diisopropylbiphenyl. oxinst.com The distinct substitution pattern of 3,4'-Diisopropylbiphenyl gives rise to a unique and complex NMR spectrum compared to its more symmetrical isomers.
In ¹H NMR spectroscopy, the asymmetry of the molecule results in two different sets of signals for the isopropyl groups. Each isopropyl group's methine proton (-CH) would appear as a septet, while the methyl protons (-CH₃) would present as a doublet. Crucially, these two sets of signals would have different chemical shifts. The aromatic region of the spectrum is particularly informative. The 1,4-disubstituted (para-like) ring would show a simpler pattern, typically a pair of doublets, whereas the 1,3-disubstituted (meta-like) ring would exhibit a more complex set of multiplets due to varied coupling constants between the aromatic protons.
¹³C NMR spectroscopy complements the proton data by revealing the number of chemically non-equivalent carbon atoms. oxinst.com For this compound, one would expect to see a total of 10 distinct signals in the aromatic region (four for the para-substituted ring and six for the meta-substituted ring), in addition to four signals for the two non-equivalent isopropyl groups (two methine and two methyl carbons). This is in stark contrast to a highly symmetric isomer like 4,4'-diisopropylbiphenyl (B92181), which would show significantly fewer signals.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| ¹H | Isopropyl -CH (at C4') | ~2.9 | Septet |
| ¹H | Isopropyl -CH₃ (at C4') | ~1.25 | Doublet |
| ¹H | Isopropyl -CH (at C3) | ~2.9 | Septet |
| ¹H | Isopropyl -CH₃ (at C3) | ~1.25 | Doublet |
| ¹H | Aromatic Protons | ~7.1 - 7.6 | Multiplets |
| ¹³C | Isopropyl -CH | ~34 | Singlet (in decoupled spectrum) |
| ¹³C | Isopropyl -CH₃ | ~24 | Singlet (in decoupled spectrum) |
| ¹³C | Aromatic Carbons | ~120 - 150 | Singlets (in decoupled spectrum) |
Infrared (IR) spectroscopy provides valuable information about the functional groups and substitution patterns on the aromatic rings. uobasrah.edu.iq The key diagnostic region for distinguishing substituted benzene (B151609) isomers is the C-H out-of-plane bending region (900-650 cm⁻¹). For this compound, one would expect to see absorption bands characteristic of both 1,3- (meta) and 1,4- (para) disubstitution. This dual pattern is a strong indicator of its asymmetric structure, as an isomer like 4,4'-diisopropylbiphenyl would only show strong bands for para-substitution.
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₈H₂₂), the electron ionization (EI) mass spectrum will show a distinct molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 238, confirming its molecular formula. nist.govnist.gov The fragmentation pattern is also crucial for identification. Common fragmentation pathways for alkylbenzenes include the loss of a methyl group (CH₃•, M-15) leading to a peak at m/z 223, and the loss of an isopropyl group (C₃H₇•, M-43) resulting in a peak at m/z 195. The relative intensities of these fragments can sometimes offer clues to the isomer's structure, though they are often quite similar among positional isomers. vurup.sk
Table 2: Key Spectroscopic Data for this compound
| Technique | Parameter | Observed/Expected Value | Significance |
| Mass Spec. | Molecular Ion (M⁺) | m/z 238 nist.gov | Confirms molecular weight and formula (C₁₈H₂₂) |
| Mass Spec. | Key Fragment | m/z 223 | Corresponds to loss of a methyl group (M-15) |
| IR Spec. | C-H Bending | Bands for 1,3- & 1,4-disubstitution | Confirms asymmetric substitution pattern |
| IR Spec. | C-H Stretching | Bands just above and below 3000 cm⁻¹ | Indicates both aromatic (sp²) and aliphatic (sp³) C-H bonds |
Chromatographic Separation Techniques for Isomeric Mixtures
The synthesis of diisopropylbiphenyls often results in a mixture of various positional isomers. Chromatographic methods are therefore essential for separating these components to analyze their distribution or to isolate a specific isomer.
Gas Chromatography (GC) is the premier technique for separating volatile and thermally stable compounds like diisopropylbiphenyl isomers. vurup.sk The separation is typically performed using a long capillary column coated with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). nih.gov Isomers are separated based on differences in their boiling points and interactions with the stationary phase.
In a mixture, this compound will have a characteristic retention time that distinguishes it from other isomers. nist.govnist.gov Symmetrical isomers, such as 4,4'-diisopropylbiphenyl, often have higher melting points and may elute differently than their asymmetrical counterparts. By coupling the gas chromatograph to a mass spectrometer (GC-MS), each separated peak can be analyzed, providing both the retention time for identification and the mass spectrum for confirmation. nih.gov This hyphenated technique is indispensable for determining the purity and isomeric composition of a sample. More advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) can be employed for even clearer separation of complex isomer mixtures. colab.ws
Table 3: Typical Gas Chromatography Parameters for Diisopropylbiphenyl Isomer Analysis
| Parameter | Condition |
| Instrument | Gas Chromatograph (GC), often with Mass Spectrometer (MS) detector |
| Column Type | Capillary Column (e.g., 30 m x 0.25 mm) |
| Stationary Phase | Non-polar or mid-polarity (e.g., 5% Phenyl-Methylpolysiloxane) nih.gov |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Ramped oven temperature (e.g., 150°C to 300°C) |
Isomer-Specific Research: Distinguishing this compound from Other Isomers
Isomer-specific research underscores the necessity of combining multiple analytical techniques for the definitive identification of this compound. While GC can effectively separate it from a mixture, its identity is not confirmed by retention time alone. vurup.sk The mass spectrum confirms the molecular weight but is often insufficient to differentiate it from other diisopropylbiphenyl isomers, as their fragmentation patterns can be nearly identical. researchgate.net
Therefore, the conclusive identification of this compound requires the isolation of the compound (or analysis of a pure standard) via a technique like GC, followed by comprehensive spectroscopic analysis. It is the unique signature in the NMR spectrum—reflecting the distinct magnetic environments of every proton and carbon in its asymmetric structure—that provides the most definitive proof of the 3,4'- substitution pattern. oxinst.com The characteristic IR absorption bands for mixed meta- and para-substitution further corroborate this structural assignment. This integrated analytical workflow is crucial for ensuring that the specific properties and reactivity of the 3,4'-isomer are correctly attributed, preventing confusion with other isomers that may possess different physical and chemical characteristics.
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of organic molecules. arxiv.org These calculations provide insights into the distribution of electrons within 3,4'-diisopropylbiphenyl, which governs its chemical behavior. Key parameters derived from these computations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.
While specific DFT studies detailing the electronic structure of this compound are not prevalent in publicly accessible literature, the methodologies are well-established. Such calculations would model the molecule in vacuo or using a Polarizable Continuum Model (PCM) to simulate the presence of a solvent. arxiv.org The results would allow for the prediction of sites susceptible to electrophilic or nucleophilic attack, the calculation of molecular electrostatic potential maps to visualize charge distribution, and the determination of various reactivity descriptors. These theoretical predictions are fundamental for understanding the molecule's behavior in chemical reactions and for designing new synthetic pathways.
Molecular Modeling and Simulation in Catalyst Design and Reaction Mechanism Elucidation
Molecular modeling and simulation are essential for studying the synthesis and transformation of this compound, particularly in the context of industrial catalysis. The alkylation of biphenyl (B1667301) is a significant process for producing intermediates for high-performance materials, and the position of the isopropyl groups drastically influences the compound's properties. Computational methods are used to investigate reaction mechanisms, identify transition states, and calculate activation energies, providing a detailed understanding of how reactants evolve into products. mdpi.com
These simulations can elucidate the complex interactions between the substrate (e.g., biphenyl and an isopropylating agent), the product (this compound), and the catalyst. By modeling the reaction pathway, researchers can understand the factors that control the regioselectivity of the isopropylation, explaining why the 3,4'-isomer might be formed preferentially over other isomers under specific catalytic conditions.
Zeolites are crystalline aluminosilicates with a porous structure, often used as shape-selective catalysts in the synthesis of alkylated aromatics. The production of specific isomers of diisopropylbiphenyl is highly dependent on the fit of the reactants, transition states, and products within the zeolite pores.
Molecular modeling employs structural fitting or "docking" techniques to simulate how a molecule like this compound conforms to the spatial constraints of a zeolite framework. These simulations help to:
Assess Steric Hindrance: Determine how the size and shape of the zeolite channels influence the approach of reactants and the formation of specific isomers.
Analyze Transition State Shape Selectivity: Evaluate the stability of the transition states leading to different isomers (e.g., 3,4'-, 4,4'-, or 3,3'-diisopropylbiphenyl) within the catalyst's pores. The isomer whose transition state fits most favorably is typically the major product.
Predict Product Diffusion: Model the ease with which different product isomers can diffuse out of the zeolite pores. Slower diffusion of a particular isomer can lead to secondary reactions or reduced catalyst efficiency.
By computationally screening different zeolite structures, researchers can predict which catalyst will offer the highest selectivity for this compound, thereby guiding the design of more efficient industrial processes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Properties and Environmental Fate
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its physicochemical properties, biological activity, or environmental fate. wikipedia.orgignited.in These models are built by correlating calculated molecular descriptors with experimental data. For this compound, QSAR and the related Quantitative Structure-Property Relationship (QSPR) models can predict key parameters without the need for extensive laboratory testing.
Key descriptors for modeling the environmental fate of this compound include hydrophobicity (logP), water solubility, and molecular size. qsardb.org These parameters influence how the compound partitions between different environmental compartments (air, water, soil, sediment) and its bioavailability for degradation. qsardb.org Using computational methods, properties that are crucial for environmental risk assessment can be estimated.
Below is a table of calculated properties for this compound that are commonly used as descriptors in QSAR/QSPR models.
| Property | Calculated Value | Unit | Significance in QSAR/QSPR | Source |
|---|---|---|---|---|
| Octanol/Water Partition Coefficient (logPoct/wat) | 5.600 | Dimensionless | Predicts bioaccumulation potential and partitioning in the environment. | chemeo.com |
| Log of Water Solubility (log10WS) | -6.44 | mol/L | Indicates how readily the compound dissolves in water, affecting its transport in aquatic systems. | chemeo.com |
| McGowan's Characteristic Volume (McVol) | 216.960 | mL/mol | A descriptor related to molecular size, which can correlate with various physical properties and biological interactions. | chemeo.com |
| Molecular Weight | 238.37 | g/mol | A fundamental descriptor used in many predictive models. | chemeo.comnist.gov |
Reaction Thermochemistry Analysis
Thermochemical analysis involves the study of the energy changes that occur during a chemical reaction. quantumatk.com Computational chemistry allows for the accurate calculation of thermodynamic quantities such as enthalpy of reaction (ΔrH°), enthalpy of formation (ΔfH°), and Gibbs free energy of reaction (ΔrG°). This data is vital for determining the feasibility and spontaneity of a reaction.
For instance, the isomerization between different diisopropylbiphenyl isomers is a process governed by thermodynamics. The relative stability of each isomer can be determined by comparing their standard enthalpies of formation. The National Institute of Standards and Technology (NIST) provides thermochemical data for the isomerization of 3,3'-Diisopropylbiphenyl to this compound. nist.gov
| Reaction | Parameter | Value | Unit | Source |
|---|---|---|---|---|
| 1,1'-Biphenyl, 3,3'-bis-(1-methylethyl) ⇌ this compound | Enthalpy of Reaction (ΔrH°) | -2.1 | kJ/mol | nist.gov |
The negative enthalpy of reaction indicates that the transformation from the 3,3'-isomer to the 3,4'-isomer is an exothermic process, suggesting that the 3,4'-isomer is thermodynamically more stable. Additionally, calculated values for the standard enthalpy of formation provide further insight into the compound's stability.
| Compound | Parameter | Value | Unit | Source |
|---|---|---|---|---|
| This compound | Enthalpy of Formation in Gas Phase (ΔfH°gas) | 24.71 | kJ/mol | chemeo.com |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 301.36 | kJ/mol | chemeo.com |
This thermochemical data is essential for chemical process design, enabling engineers to optimize reaction conditions such as temperature and pressure to maximize the yield of the desired this compound product. quantumatk.com
Environmental Research and Ecotoxicological Implications
Environmental Occurrence and Distribution Studies
Limited specific data exists on the widespread environmental occurrence and distribution of 3,4'-Diisopropylbiphenyl. However, the general understanding of industrial chemical releases and the application of advanced analytical techniques provide a framework for anticipating its presence in the environment.
The physicochemical properties of this compound, such as its predicted low water solubility and high octanol-water partition coefficient (Log Kow), suggest that if released into aquatic environments, it would likely partition to suspended solids and accumulate in sediments. Similarly, in terrestrial environments, it would be expected to strongly adsorb to soil organic matter.
Table 1: Predicted Physicochemical Properties of this compound and their Environmental Implications
| Property | Predicted Value | Environmental Implication |
| Molecular Weight | 238.38 g/mol | --- |
| Log Kow (Octanol-Water Partition Coefficient) | 5.8 (estimated) | High potential for bioaccumulation in fatty tissues of organisms and strong adsorption to organic matter in soil and sediment. |
| Water Solubility | Low (estimated) | Limited mobility in the aqueous phase; tends to partition to particulate matter. |
| Vapor Pressure | Low (estimated) | Not expected to be highly volatile; primary distribution likely in water and soil/sediment. |
Note: The values in this table are estimated based on the chemical structure of this compound and data for similar compounds, as specific experimental data is limited.
The detection of emerging contaminants like this compound is increasingly reliant on advanced analytical techniques such as non-target screening (NTS). NTS approaches, often employing high-resolution mass spectrometry (HRMS) coupled with gas or liquid chromatography, allow for the identification of a broad range of chemicals in environmental samples without a preconceived list of target compounds nsf.govnih.gov. This is particularly valuable for identifying previously unknown or unmonitored pollutants.
While no specific NTS studies have definitively identified this compound in environmental samples to date, the methodology holds the potential for its future detection. The successful application of NTS in identifying other industrial chemicals in various matrices underscores its importance in environmental monitoring and risk assessment nih.govslu.se. The development of comprehensive spectral libraries that include compounds like this compound is crucial for improving the identification capabilities of NTS workflows.
Environmental Fate and Transport
The environmental fate and transport of a chemical are governed by its persistence, potential for bioaccumulation, and mobility. For this compound, these aspects are largely predicted based on its chemical structure and the behavior of similar compounds.
The persistence of a chemical in the environment is a key factor in its potential to cause long-term adverse effects. Biphenyls, in general, can be subject to microbial degradation. The biodegradation of biphenyls typically proceeds via dioxygenase-catalyzed oxidation, leading to the formation of dihydrodiols, which are then further metabolized mdpi.comethz.ch. The presence and position of alkyl substituents, such as the isopropyl groups in this compound, can influence the rate and pathway of biodegradation. In some cases, alkylation can hinder microbial attack, leading to increased persistence compared to the parent biphenyl (B1667301) molecule.
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties of chemicals, including their environmental fate, based on their molecular structure researchgate.netnih.govmdpi.com. QSAR predictions for the biodegradability of this compound would likely suggest a slower degradation rate compared to unsubstituted biphenyl due to the steric hindrance from the isopropyl groups.
Table 2: Predicted Environmental Fate Parameters for this compound
| Parameter | Predicted Outcome | Rationale |
| Biodegradation | Slow to moderate | Isopropyl groups may sterically hinder enzymatic attack by microorganisms. |
| Photodegradation | Potential for atmospheric degradation | Aromatic rings can be susceptible to reaction with hydroxyl radicals in the atmosphere, but this is unlikely to be a major fate process in water or soil. |
| Hydrolysis | Not significant | The biphenyl structure is generally stable to hydrolysis under environmental conditions. |
Note: These predictions are based on general principles of environmental chemistry and data for structurally similar compounds.
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues at a concentration higher than in the surrounding medium. The high estimated Log Kow of this compound suggests a strong potential for bioaccumulation in the fatty tissues of aquatic and terrestrial organisms researchgate.netmdpi.comresearchgate.net.
Fish and other aquatic organisms can absorb hydrophobic compounds like this compound from the water through their gills and from their diet. In terrestrial ecosystems, soil-dwelling organisms can be exposed through ingestion of contaminated soil and detritus. The bioaccumulation of biphenyl compounds has been well-documented, with higher chlorinated and some alkylated biphenyls showing significant bioconcentration factors (BCF) and bioaccumulation factors (BAF) researchgate.netmdpi.com.
The mobility of a chemical in the environment determines its potential to move from the point of release and contaminate wider areas. The low predicted water solubility and high Log Kow of this compound indicate that its mobility in aqueous environments will be low. It is expected to strongly partition to soil and sediment particles nih.govmdpi.comnih.govrsc.org. This sorption to solids will limit its transport in surface water and groundwater. However, transport can occur through the movement of contaminated soil particles via erosion or in dredged sediments.
Table 3: Predicted Mobility of this compound in Different Environmental Matrices
| Environmental Matrix | Predicted Mobility | Primary Transport Mechanisms |
| Water | Low | Adsorption to suspended particles. |
| Soil | Low | Strong adsorption to organic matter. |
| Sediment | Low | Partitioning into the organic fraction of sediments. |
| Air | Low | Low vapor pressure limits atmospheric transport. |
Note: These predictions are based on the physicochemical properties of this compound and the behavior of similar alkylated aromatic compounds.
Ecotoxicological Assessment of Isopropylbiphenyls
The ecotoxicological profile of isopropylbiphenyls is an area of growing concern. While specific data for this compound is limited, research on related isopropyl-substituted phenols and biphenyls provides valuable insights into their potential environmental behavior and toxicity.
Impact on Aquatic Ecosystems
The introduction of isopropylbiphenyls into aquatic environments raises concerns about their potential to harm a range of organisms, from microorganisms to fish. Studies on structurally similar compounds, such as isopropylphenols, indicate that their toxicity can vary significantly among different aquatic species.
For instance, research on simple alkylphenols has shown that marine bacteria can be particularly susceptible, exhibiting sensitivity up to three orders of magnitude higher than species at higher trophic levels. nih.gov One study found the 5-minute median effective concentration (EC50) for 4-isopropylphenol on the marine bacterium Vibrio fischeri to be 0.01 mg/L, whereas the 48-hour EC50 for the invertebrate Ceriodaphnia was 10.1 mg/L, highlighting a significant difference in sensitivity across trophic levels. nih.gov
The following table summarizes the acute toxicity of various isopropylphenols to different aquatic organisms, providing a proxy for understanding the potential impact of this compound.
| Compound | Species | Exposure Time | Endpoint | Concentration (mg/L) |
| 4-Isopropylphenol | Vibrio fischeri | 5 min | EC50 | 0.01 |
| 2-Isopropylphenol | Vibrio fischeri | 5 min | EC50 | 2.72 |
| 4-Isopropylphenol | Ceriodaphnia | 48 h | EC50 | 10.1 |
EC50 (Median Effective Concentration) is the concentration of a substance that causes a defined effect in 50% of the test population.
These findings suggest that isopropylbiphenyls could disrupt the microbial foundation of aquatic food webs at low concentrations, potentially leading to broader ecosystem imbalances. Effects on invertebrates and fish, though occurring at higher concentrations, are also a significant concern, with potential impacts on their growth, reproduction, and survival.
Comparative Ecotoxicity with Legacy Pollutants (e.g., PCBs)
Polychlorinated biphenyls (PCBs) are legacy pollutants known for their persistence, bioaccumulation, and toxicity. nih.govepa.govnih.gov Given the structural similarity between biphenyls and their alkylated counterparts like this compound, a comparative analysis of their ecotoxicological profiles is warranted.
PCBs are a group of 209 individual compounds, known as congeners, with varying levels of toxicity. epa.gov A key principle of PCB toxicity is that the degree and position of halogenation determine their potency. nih.gov While isopropylbiphenyls are not halogenated, the presence of the biphenyl structure raises concerns about the potential for similar toxic mechanisms, such as acting as endocrine-disrupting chemicals. canada.ca Biphenyls and their derivatives are recognized as persistent organic pollutants (POPs) capable of long-range atmospheric transport and bioaccumulation in food chains. canada.ca
The toxic effects of PCBs on aquatic organisms are well-documented and include reproductive failure in fish, impaired bone development, and testicular abnormalities in juvenile fish. epa.gov The risk to aquatic organisms from PCBs generally increases with the degree of chlorination. epa.gov While direct comparative studies are scarce, the biphenyl core of this compound suggests a potential for similar, albeit likely less potent, adverse effects.
| Feature | Polychlorinated Biphenyls (PCBs) | Isopropylbiphenyls (Inferred) |
| Persistence | High | Expected to be persistent |
| Bioaccumulation | High | Potential for bioaccumulation |
| Toxicity Mechanism | Endocrine disruption, various systemic effects | Potential for endocrine disruption |
| Key Structural Feature | Biphenyl core with chlorine atoms | Biphenyl core with isopropyl groups |
This comparative perspective underscores the need for further research to determine the specific toxic equivalency factors for isopropylbiphenyls relative to PCBs to accurately assess their environmental risk.
Long-Term Environmental Effects
The long-term environmental effects of isopropylbiphenyls are linked to their potential persistence and bioaccumulation. accessscience.comwikipedia.org Persistent, bioaccumulative, and toxic (PBT) substances pose a significant threat to ecosystems because they resist degradation, build up in the food chain, and can cause adverse effects even at low concentrations. accessscience.comwikipedia.org
Substances with a high resistance to degradation can remain in the environment for extended periods, leading to chronic exposure for organisms. wikipedia.org Bioaccumulation occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost. This can lead to biomagnification, where the concentration of the substance increases in organisms at successively higher levels in the food chain. wikipedia.org
The potential for this compound to act as a PBT is a primary concern for its long-term environmental impact. If it persists and bioaccumulates, it could lead to:
Chronic toxicity in aquatic life: Prolonged exposure could lead to sublethal effects on growth, reproduction, and immune function in fish and other aquatic organisms.
Impacts on top predators: Biomagnification could result in high concentrations in predatory fish, birds, and marine mammals, potentially causing reproductive and developmental problems.
Ecosystem-level changes: Disruption of sensitive species at the base of the food web could have cascading effects throughout the ecosystem.
Given these potential long-term risks, a thorough assessment of the persistence and bioaccumulation potential of this compound is crucial for effective environmental management.
Applications and Historical Context in Chemical Research
Role as a Research Chemical and Intermediate in Organic Synthesis
3,4'-Diisopropylbiphenyl is a member of the alkylated biphenyl (B1667301) family, a class of compounds recognized for their utility as intermediates in the synthesis of more complex molecules. The alkylation of biphenyl, which involves adding alkyl groups to its structure, produces compounds with enhanced properties suitable for specific applications. These alkylated biphenyls are noted for their high thermodynamic stability, making them valuable precursors in the creation of polymers and other high-performance materials.
The isopropylation of biphenyl is a crucial step for producing specific isomers, such as 4,4'-diisopropylbiphenyl (B92181), which serve as precursors to dicarboxylic acids used in polyester (B1180765) production. The synthesis of specific isomers like this compound is achieved through processes such as the isopropylation of biphenyl using catalysts. This positions the compound as a foundational building block in organic synthesis, allowing researchers to construct complex molecules with tailored properties for pharmaceuticals, agrochemicals, and advanced materials.
Historical Significance as a Polychlorinated Biphenyl (PCB) Replacement
In the mid-20th century, polychlorinated biphenyls (PCBs) were widely used in industrial applications, particularly as dielectric and coolant fluids in electrical transformers and capacitors. However, due to their environmental persistence and adverse health effects, the use of PCBs was phased out. This led to a search for suitable replacement compounds that could offer similar performance characteristics without the associated toxicity.
Isopropylbiphenyls emerged as one of the classes of compounds investigated and used as PCB replacements. These compounds offered desirable physical properties, such as thermal stability and electrical insulation, making them viable alternatives for applications previously dominated by PCBs. Studies were conducted to evaluate the effects of proposed replacement products to ensure they were significantly less toxic than the PCBs they were replacing. scispace.com
Advanced Materials and Industrial Applications Research
Research into this compound and its isomers has led to its use in several advanced material and industrial applications, primarily leveraging its excellent thermal stability and plasticizing properties.
Diisopropylbiphenyl, typically as a mixture of isomers, is widely utilized as a high-temperature synthetic heat transfer fluid. schultzchem.comschultzchem.com These fluids are valued for their exceptional thermal stability, high boiling point, good viscosity, and low pour point. schultzchem.comyancuichem.com Commercial heat transfer fluids often consist of a reaction mass of diisopropyl biphenyl and triisopropyl biphenyl. yancuichem.comnctius.com These formulations offer high reliability, low pressure, and high resistance to fouling in demanding industrial environments. yancuichem.com The operational temperature range for such fluids can be quite broad, with some products recommended for bulk temperatures up to 330-325°C. yancuichem.comnctius.com
| Property | Value | Reference |
|---|---|---|
| Composition | ~80% Diisopropyl Biphenyl, ~20% Triisopropyl Biphenyl | yancuichem.com |
| Recommended Bulk Temperature | 325°C | yancuichem.com |
| Maximum Film Temperature | 355°C | yancuichem.com |
| Flash Point (Open) | 175°C | yancuichem.com |
| Pour Point | -48°C | yancuichem.com |
| Autoignition Temperature | 422°C | yancuichem.com |
Diisopropylbiphenyls have been identified as effective plasticizers for various polymers. google.com Plasticizers are additives that increase the flexibility and durability of a material. A U.S. patent describes the use of di- and/or triisopropylbiphenyls as plasticizers for polymers such as thermosets (e.g., epoxies and polyurethanes) and elastomers (e.g., polybutadienes). google.com These types of plasticized polymers are integral to the manufacturing of electronic equipment, where they can be used for insulation, seals, and encapsulating components. The use of diisopropylbiphenyl allows for high loading levels of the plasticizer without sacrificing the desired properties of the polymer. google.com
Derivatization for Specialized Research Applications (e.g., Organotellurium Derivatives in Toxicological Studies)
The biphenyl structure can be chemically modified, or derivatized, to create new compounds for specialized research. One such area is the synthesis of organotellurium compounds for toxicological evaluation. Organotellurium chemistry involves the creation of molecules with a carbon-tellurium bond. wikipedia.orgresearchgate.net These compounds are synthesized for a variety of applications, and their biological activities are a subject of ongoing research. researchgate.netekb.eg
Synthesis methods for creating organotellurium derivatives from aryl precursors, such as biphenyl, are well-established. For example, aryltellurium trichlorides can be formed by reacting an arene (an aromatic hydrocarbon) with tellurium tetrachloride. wikipedia.org
In the context of toxicological studies, researchers have synthesized organotellurium derivatives of biphenyl to investigate their effects on cells. A study comparing the cytotoxicity of 2,2'-dimethoxydiphenyl ditelluride with its non-tellurium analog, 2,2'-dimethoxybiphenyl, found that the telluride compound induced apoptosis (programmed cell death) in human promyelocytic cells. nih.gov The biphenyl analog without the tellurium bridge did not produce this effect, indicating that the tellurium moiety was a critical factor in the compound's toxicity. nih.gov This type of research demonstrates how a base molecule like a biphenyl can be derivatized to explore the toxicological properties of specific functional groups.
Future Research Directions and Challenges
Addressing Data Gaps in Environmental and Toxicological Profiles
A significant challenge in assessing the environmental risk of 3,4'-Diisopropylbiphenyl is the scarcity of comprehensive data. Much of the existing research on biphenyl (B1667301) compounds has focused on their halogenated counterparts, such as polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), which are known for their persistence and toxicity nih.govnih.govresearchgate.netusgs.gov. However, the environmental fate and toxicological effects of alkylated biphenyls remain largely uncharacterized. Isopropylated compounds, in particular, have been noted for having few toxicological data available to estimate potential adverse health effects nih.gov.
Future research must prioritize filling these critical data gaps, as outlined by agencies like the Agency for Toxic Substances and Disease Registry (ATSDR) which identify substance-specific information missing from scientific literature as a key data need cdc.govcdc.gov. Key areas for investigation include:
Persistence and Biodegradation: Studies are needed to determine the environmental half-life of this compound in various compartments (soil, water, air) and to identify its biodegradation pathways under both aerobic and anaerobic conditions. While PCBs are notoriously persistent, the environmental behavior of non-halogenated, alkylated isomers is not well understood nih.gov.
Bioaccumulation Potential: The lipophilicity of this compound suggests a potential for bioaccumulation in organisms. Research should focus on determining its octanol-water partition coefficient (Kow) experimentally and conducting studies to measure its bioaccumulation factor (BAF) and bioconcentration factor (BCF) in aquatic and terrestrial organisms.
Toxicological Endpoints: A complete toxicological profile is required. This includes assessments of acute and chronic toxicity, neurotoxicity, immunotoxicity, and potential endocrine-disrupting effects nih.gov. Given that many industrial chemicals are being scrutinized for such effects, this data is essential for a modern risk assessment nih.gov.
Metabolism and Carcinogenicity: Investigating the metabolic fate of this compound in vivo is crucial to identify potential toxic metabolites. Long-term animal studies are also necessary to evaluate its carcinogenic potential.
Development of Sustainable Synthesis Routes
Traditional methods for synthesizing biphenyls can involve harsh conditions and the use of hazardous materials. A key challenge for future chemical manufacturing is the development of sustainable and environmentally benign synthesis routes. Research should focus on applying the principles of green chemistry to the production of this compound.
Promising avenues include:
Greener Cross-Coupling Reactions: The Suzuki and Negishi cross-coupling reactions are powerful methods for creating C-C bonds to form unsymmetrical biphenyls rsc.orgnih.govsemanticscholar.org. Future work should adapt these methods by using environmentally friendly solvents like water, employing highly efficient and recyclable catalysts (such as palladium nanoparticles), and minimizing waste generation rsc.orgresearchgate.netresearchgate.netijsdr.orgarabjchem.org.
Catalyst Development: The development of novel catalysts that are cheaper and less toxic than palladium, such as those based on iron or nickel, is a significant goal rsc.org. Research could explore the use of these more abundant metals for the regioselective synthesis of this compound.
Photocatalytic and Electrochemical Synthesis: Exploring photocatalysis and electrosynthesis offers the potential for reactions to be conducted under mild, ambient conditions, often without the need for harsh reagents rsc.orgrsc.orgmdpi.com. These modern synthetic methods could provide highly efficient and sustainable pathways to the target compound.
Exploration of Novel Catalytic Applications
While this compound itself is not a catalyst, its structural backbone is highly relevant in the field of catalysis, particularly as a ligand scaffold. Biphenyl-based phosphine ligands are well-established in promoting a variety of metal-catalyzed reactions, including C-N cross-coupling and asymmetric synthesis nih.govacs.org.
Future research should explore the potential of this compound as a precursor for novel ligands. Key challenges and directions include:
Asymmetric Catalysis: The biphenyl axis can exhibit atropisomerism if rotation is restricted by bulky ortho-substituents, leading to chiral molecules slideshare.net. Research could focus on synthesizing derivatives of this compound that can be resolved into stable, optically active isomers. These chiral biphenyls could then be functionalized to create novel ligands for asymmetric catalysis, a field of immense importance in pharmaceutical and fine chemical synthesis nih.gov.
Ligand Tuning: The electronic and steric properties of the isopropyl groups at the 3 and 4' positions could influence the performance of a catalytic system. Systematic studies are needed to understand how this specific substitution pattern affects the efficiency, selectivity, and stability of metal complexes in reactions like Suzuki coupling or Buchwald-Hartwig amination nih.gov.
Advanced Analytical Methodologies for Trace Detection
To understand the environmental distribution and fate of this compound, highly sensitive and selective analytical methods are required. Standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are foundational, but future challenges lie in detecting trace concentrations in complex environmental matrices longdom.orgenv.go.jpijsrm.net.
Future research should focus on:
Lowering Detection Limits: Developing methods capable of quantifying this compound at ultra-trace levels (ng/L or pg/L) is essential for monitoring its presence in pristine environments and drinking water.
Advanced Instrumentation: The application of high-resolution mass spectrometry (HRMS) and comprehensive two-dimensional gas chromatography (GC×GC) could provide the necessary specificity and sensitivity to distinguish this compound from a multitude of other organic contaminants in environmental samples fao.org.
Matrix Effect Mitigation: Environmental samples such as soil, sediment, and biological tissues present significant analytical challenges due to matrix interference. Research is needed to develop robust sample preparation and clean-up protocols, potentially using techniques like solid-phase extraction (SPE) or QuEChERS, to ensure accurate quantification and minimize signal suppression in sensitive instruments researchgate.net.
In-depth Isomer-Specific Studies on Biological and Environmental Impact
The precise positioning of substituent groups on an aromatic scaffold can dramatically alter a molecule's physical properties and biological activity. This isomer-specific behavior is well-documented for compounds like polychlorinated biphenyls and dichlorophenyl methylsulphones, where different isomers exhibit distinct toxicological profiles nih.govnih.govnih.gov. The synthesis of diisopropylbiphenyl often yields a mixture of isomers, making it imperative to understand the unique impact of each one nih.govresearchgate.net.
Therefore, a critical area of future research is the comparative study of this compound against its other isomers (e.g., 4,4'-, 2,2'-, 2,5-diisopropylbiphenyl). Key research questions include:
Comparative Toxicity: Do the toxicological profiles of diisopropylbiphenyl isomers differ? In vitro and in vivo studies are needed to compare their cytotoxicity, genotoxicity, and endocrine-disrupting potential.
Differential Environmental Fate: Do isomers exhibit different rates of biodegradation or bioaccumulation? Understanding these differences is crucial for building accurate environmental fate models.
Structure-Activity Relationships: By comparing the biological activities of various isomers, researchers can develop structure-activity relationships (SARs). This knowledge is fundamental for predicting the potential hazards of other, less-studied alkylated biphenyls and for designing safer alternatives.
Addressing these isomer-specific questions is essential, as data from one isomer cannot be reliably extrapolated to another.
Q & A
Basic Research Questions
Q. What are the optimal catalytic conditions for synthesizing 3,4'-diisopropylbiphenyl while minimizing isomerization?
- Methodological Answer : The alkylation of biphenyl with propene using mordenite catalysts (55% Na⁺/H⁺ exchange) achieves high selectivity for 4,4'-diisopropylbiphenyl. However, thermodynamic isomerization to this compound occurs at higher conversions. To suppress this, use partially exchanged mordenite (55% H⁺) to balance acidity and reduce secondary reactions like oligomerization. Delaminated mordenites further reduce coke formation and enhance catalyst longevity .
Q. How can this compound be distinguished from its structural isomers using chromatographic techniques?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a nonpolar stationary phase (e.g., DB-5MS column) separates isomers based on retention indices. For this compound (Isomer 1), the observed [M+H]⁺ ion at m/z 239.1794 (±0.5 ppm) and retention time of 22.64 minutes are diagnostic. Compare with 4,4'-diisopropylbiphenyl (m/z 239.18, retention time ~22.40 minutes) for differentiation .
Q. What are the key physicochemical properties of this compound critical for experimental design?
- Methodological Answer : Key parameters include:
- Log P (octanol-water) : Estimated at 6.64, indicating high hydrophobicity. Use log P to design solvent systems for extraction or chromatography .
- Molecular weight : 238.37 g/mol (C₁₈H₂₂), essential for stoichiometric calculations .
- Isomer stability : this compound is thermodynamically favored over 4,4'-isomers at elevated temperatures. Control reaction temperatures below 150°C to retain kinetic products .
Advanced Research Questions
Q. How does catalyst acidity influence the isomerization of 4,4'-diisopropylbiphenyl to this compound?
- Methodological Answer : Higher Brønsted acidity (e.g., >55% H⁺ exchange in mordenite) accelerates isomerization via carbocation rearrangement. Characterize acidity using NH₃-TPD or pyridine-FTIR to correlate proton density with isomerization rates. Optimize by tuning the Na⁺/H⁺ ratio to limit over-acidification, which promotes undesired side reactions .
Q. What advanced analytical techniques resolve ambiguities in isomer identification beyond GC-MS?
- Methodological Answer :
- NMR spectroscopy : Use ¹H-¹³C HSQC to differentiate substituent positions. For this compound, the aromatic protons exhibit distinct splitting patterns (e.g., meta-coupled protons at δ 7.2–7.4 ppm).
- X-ray crystallography : Resolve crystal structures to confirm substituent orientation, though this requires high-purity (>95%) samples .
Q. How can computational modeling predict the thermodynamic stability of this compound versus its isomers?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to compare Gibbs free energies of isomers. The 3,4'-isomer typically shows lower energy (higher stability) due to reduced steric hindrance compared to 4,4'-isomers. Validate with experimental DSC data to correlate computational and observed stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
